molecular formula C15H17NO2 B2974572 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 29974-49-0

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2974572
CAS No.: 29974-49-0
M. Wt: 243.306
InChI Key: KAKVULZOERVUHW-UHFFFAOYSA-N
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Description

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative synthesized via condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aniline or its derivatives. Its structure features a cyclohexane-1,3-dione core substituted with a dimethyl group at the 5-position and an anilinomethylene moiety at the 2-position .

Key characteristics include:

  • Molecular Formula: C₁₆H₁₇NO₂
  • Molecular Weight: 243.30 g/mol
  • Synonyms: 5,5-Dimethyl-2-[(phenylamino)methylene]cyclohexane-1,3-dione .

Properties

CAS No.

29974-49-0

Molecular Formula

C15H17NO2

Molecular Weight

243.306

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3

InChI Key

KAKVULZOERVUHW-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of aniline with 5,5-dimethylcyclohexane-1,3-dione under specific reaction conditions. One common method is the Knoevenagel condensation, where aniline reacts with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The anilinomethylene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spectral and Physical Properties

  • IR Spectroscopy: C=O stretching vibrations in all derivatives appear near 1660–1680 cm⁻¹, consistent with the diketone core . Aromatic C=C and N–H stretches vary with substituents. For example, the dimethylamino derivative shows peaks at 1663 cm⁻¹ (C=O) and 2934 cm⁻¹ (aliphatic C–H) .
  • ¹H NMR :

    • The dimethyl groups in all compounds resonate as singlets near δ 0.96–1.10 ppm .
    • Aromatic protons in 2-(4-methoxybenzylidene) derivatives appear as multiplets at δ 6.8–7.8 ppm .

Key Research Findings

Synthetic Flexibility: The dimedone core allows diverse functionalization. For instance, hydrazone derivatives (e.g., 2-(2-(5-methylisoxazol-3-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione) are synthesized for metal coordination studies .

Structure-Activity Relationships: Electron-withdrawing groups (e.g., nitro in 3-nitroanilino derivatives) enhance antimycobacterial activity . Bulky substituents (e.g., tert-butyl in isoxazole derivatives) improve thermal stability .

Thermochemical Accuracy : Density-functional theory (DFT) studies on similar β-diketones validate their electronic structures, aiding in the design of bioactive analogs .

Biological Activity

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione, also known as Aurora KA-3849, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with an anilinomethylene substituent and a diketone functional group. Its molecular formula is C15H16N2O4, with a molecular weight of 288.3 g/mol. Key properties include:

PropertyValue
Molecular FormulaC15H16N2O4
Molecular Weight288.3 g/mol
Density1.35 g/cm³
Boiling Point453.7 ± 45 °C
pKa-5.18 ± 0.40

Antimicrobial Properties

Research indicates that 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus (both methicillin-resistant and susceptible strains)
  • Escherichia coli

For example, one study reported minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The nitrophenyl group is believed to play a crucial role in these biological interactions by modulating enzyme activity and influencing signaling pathways related to cell growth and survival .

The mechanism of action involves:

  • Enzyme Interaction : The nitrophenyl group interacts with various enzymes, leading to inhibition or activation of biochemical pathways.
  • Receptor Binding : Its unique structure allows it to bind to specific receptors, modulating their activity and resulting in various biological effects.

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial activity of various derivatives found that modifications in the nitrophenyl group significantly enhanced activity against resistant bacterial strains .
  • Anticancer Research : Another investigation evaluated the effects of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell growth alongside increased apoptosis markers .

The synthesis of 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an aniline derivative under reflux conditions using solvents like ethanol or methanol . The purification process often includes recrystallization or chromatography to achieve high yields.

The mechanism of action for this compound is thought to involve:

  • Oxidation : Nitro derivatives are formed.
  • Reduction : Amino derivatives are produced.
  • Substitution : Various substituted derivatives depending on the nucleophile used.

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